2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide
Description
2-(2,3-Dimethylphenoxy)-N-(2-fluorophenyl)propanamide is a synthetic propanamide derivative featuring a 2,3-dimethylphenoxy group attached to the propanamide backbone and an N-(2-fluorophenyl) substituent. Its molecular formula is C₁₇H₁₈FNO₂, with a molecular weight of 287.33 g/mol.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-7-6-10-16(12(11)2)21-13(3)17(20)19-15-9-5-4-8-14(15)18/h4-10,13H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCKAIUVVSTTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216187 | |
| Record name | 2-(2,3-Dimethylphenoxy)-N-(2-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692280-81-2 | |
| Record name | 2-(2,3-Dimethylphenoxy)-N-(2-fluorophenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=692280-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dimethylphenoxy)-N-(2-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide can be achieved through a multi-step process:
Preparation of 2,3-dimethylphenol: This can be synthesized via the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2,3-dimethylphenoxypropanoic acid: The 2,3-dimethylphenol is then reacted with 3-chloropropanoic acid in the presence of a base like sodium hydroxide to form the corresponding ether.
Amidation: The 2,3-dimethylphenoxypropanoic acid is then converted to its acid chloride using thionyl chloride. This acid chloride is subsequently reacted with 2-fluoroaniline in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the phenoxy ring can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: 2-(2,3-dimethylphenoxy)-N-(2-carboxyphenyl)propanamide.
Reduction: 2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamine.
Substitution: 2-(2,3-dimethylphenoxy)-N-(2-substituted phenyl)propanamide.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, providing insights into drug-receptor interactions.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and fluorophenyl groups may facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with amino acid residues in the target protein. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Fluorinated Propanamide Derivatives
2-Fluorofentanyl (N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide)
- Key Differences : The target compound lacks the piperidine ring and phenylethyl group critical for opioid receptor binding in fentanyl analogs.
- Structural Impact: Replacement of the piperidine moiety with a dimethylphenoxy group likely abolishes opioid activity but may introduce anticonvulsant or other CNS effects.
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide
- Key Differences: The 4-hydroxyphenoxy group introduces a polar hydroxyl group, enhancing solubility but reducing lipophilicity compared to the target’s 2,3-dimethylphenoxy group.
Aromatic Ether and Heterocyclic Analogs
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-fluorophenyl)propanamide
- Pharmacokinetics : Furan-containing compounds may exhibit increased metabolic stability but carry hepatotoxicity risks .
2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide
Anticonvulsant Aroxyacetamides
Compound VIII from
- Key Differences: Simplified phenoxyacetamide structure without fluorophenyl or dimethyl groups.
- Activity: Demonstrated 75% anticonvulsant protection in rats, highlighting the role of phenoxy groups in CNS activity .
Table 1. Structural Features
Biological Activity
2-(2,3-Dimethylphenoxy)-N-(2-fluorophenyl)propanamide is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties. This compound features a phenoxy group substituted with two methyl groups and a fluorophenyl group attached to a propanamide backbone. Its potential applications range from pharmaceutical development to material sciences.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The hydrophobic nature of the phenoxy and fluorophenyl groups facilitates binding to hydrophobic pockets in target proteins, while the amide group can form hydrogen bonds with amino acid residues. This interaction modulates the activity of the target, leading to various biological effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, related analogs have shown IC50 values ranging from 20 to 120 nM in human lymphoblast tumor cell lines, indicating their potential as antitumor agents .
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in cellular processes. The presence of the fluorophenyl group enhances its ability to interact with enzyme active sites, potentially leading to the inhibition of pathways critical for cancer cell proliferation .
Case Studies
Research Applications
- Medicinal Chemistry : As a lead compound for developing pharmaceuticals targeting specific receptors or enzymes.
- Materials Science : Potential applications in creating novel materials with specific electronic or optical properties.
- Biological Studies : Utilized for studying small molecule interactions with biological macromolecules, providing insights into drug-receptor dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
